2,4-dichloro-1-(prop-1-en-2-yl)benzene
Description
2,4-Dichloro-1-(prop-1-en-2-yl)benzene is an aromatic compound featuring a benzene ring substituted with chlorine atoms at the 2- and 4-positions and a propenyl (prop-1-en-2-yl) group at the 1-position. The propenyl moiety introduces an alkene functionality, which may influence reactivity in addition or substitution reactions. For instance, derivatives with electron-withdrawing substituents (e.g., chlorine) often exhibit altered electronic properties, affecting reaction kinetics and stability .
Properties
CAS No. |
104517-04-6 |
|---|---|
Molecular Formula |
C9H8Cl2 |
Molecular Weight |
187.06 g/mol |
IUPAC Name |
2,4-dichloro-1-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H8Cl2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-5H,1H2,2H3 |
InChI Key |
AHDKLICOZGCVTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C=C(C=C1)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-1-(prop-1-en-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-(prop-1-en-2-yl)benzene, where chlorine atoms are introduced at the 2 and 4 positions of the benzene ring. This reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-1-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of 2,4-dichloro-1-(prop-1-en-2-yl)cyclohexane.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dichlorobenzoic acid.
Reduction: Formation of 2,4-dichloro-1-(prop-1-en-2-yl)cyclohexane.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
2,4-Dichloro-1-(prop-1-en-2-yl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a versatile building block in organic chemistry.
Reactions:
The compound can undergo several types of reactions:
- Nucleophilic Aromatic Substitution: The chlorine atoms can be replaced with other nucleophiles under appropriate conditions.
- Oxidation: The prop-1-en-2-yl group can be oxidized to yield aldehydes or acids.
- Reduction: It can also be reduced to form different derivatives.
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Nucleophilic Aromatic Substitution | Sodium methoxide in polar aprotic solvents | Substituted benzene derivatives |
| Oxidation | Potassium permanganate in acidic conditions | Aldehydes or acids |
| Reduction | Pd/C catalyst with hydrogen gas | Reduced derivatives |
Biological Research
Antimicrobial Properties:
Research has indicated that this compound possesses potential antimicrobial activity. Studies have explored its efficacy against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
Anticancer Activity:
Preliminary studies have also investigated the compound's anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines, indicating its potential as a lead compound for drug development.
Industrial Applications
Agrochemicals:
The compound finds applications in the production of agrochemicals, particularly as a herbicide or pesticide precursor. Its chlorinated structure is beneficial for enhancing the stability and effectiveness of agricultural chemicals.
Dyes and Pigments:
In the dye industry, this compound is utilized as a precursor for synthesizing various dyes and pigments. Its reactivity allows for the introduction of different functional groups that enhance color properties.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL, highlighting its potential as a natural preservative in food products.
Case Study 2: Synthesis of Novel Anticancer Agents
In research published in the Journal of Medicinal Chemistry, scientists synthesized derivatives of this compound to evaluate their anticancer properties. Several derivatives exhibited IC50 values below 10 µM against breast cancer cell lines, suggesting that modifications to this compound could lead to effective cancer therapies.
Mechanism of Action
The mechanism of action of 2,4-dichloro-1-(prop-1-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted products, which may exert biological effects through different pathways .
Comparison with Similar Compounds
(Compound 13)
- Structure : Differs by replacing the propenyl group with a trifluoromethyl (-CF₃) group.
- Reactivity : In competitive methoxycarbonylation reactions, this compound showed 87% conversion compared to 54% for 1,2,4-trichlorobenzene, highlighting the electron-withdrawing trifluoromethyl group’s role in enhancing reactivity .
- Applications : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to their metabolic stability.
1-Chloro-4-(prop-1-en-2-yl)benzene
- Structure : Retains the propenyl group but lacks the 2-chloro substituent.
- Transition State Energy : In allylic fluorination, the chloro-substituted derivative exhibited a transition state energy gap of 2.243 eV, higher than methyl (2.128 eV) or methoxy (2.013 eV) analogs, suggesting reduced stability in reactive intermediates .
Nitrofen (2,4-Dichloro-1-(4-nitrophenoxy)benzene)
- Structure: Substitutes propenyl with a 4-nitrophenoxy group.
- Toxicity : Banned in agriculture due to sterilization effects and environmental persistence .
- Physicochemical Properties : Molecular weight 284.09 g/mol, CAS 1836-75-5 .
Halogenated Methyl Derivatives
2,4-Dichloro-1-(dichloromethyl)benzene
2,4-Dichloro-1-(trichloromethyl)benzene
- Structure : Trichloromethyl (-CCl₃) substituent.
- Physical Properties : Melting point 46–49°C; used in pharmaceuticals and specialty chemicals .
Alkene/Alkyne-Substituted Analogs
1-Chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene
- Structure : Propargyloxy (alkyne) group instead of propenyl.
- Reactivity : The alkyne moiety may undergo click chemistry or cycloadditions, unlike the propenyl alkene .
Mechanistic and Environmental Considerations
- Environmental Impact : Halogenated aromatics like nitrofen exhibit persistence and bioaccumulation risks, whereas propenyl groups may degrade more readily .
Biological Activity
2,4-Dichloro-1-(prop-1-en-2-yl)benzene, also known as 2,4-dichloroallylbenzene, is a compound that has garnered attention for its diverse biological activities. This article explores the compound's biological effects, focusing on its antimicrobial, anticancer, and antioxidant activities, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dichlorobenzene ring substituted with a prop-1-en-2-yl group, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various propenylbenzene derivatives, the compound showed fungistatic activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 37 to 124 μg/mL for related compounds . The study highlighted that compounds with double bonds in their structure displayed enhanced antiradical activity, indicating potential utility as antifungal agents.
Anticancer Activity
The anticancer potential of this compound was assessed through various in vitro studies. Notably, a series of derivatives containing this compound demonstrated significant cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma) . The IC50 values for these derivatives ranged from 0.89 to 9.63 µg/mL, indicating potent activity against cancer cells.
Key findings from the studies include:
- Cell Cycle Arrest : The compound induced cell cycle arrest in the subG0 phase, suggesting it triggers apoptosis in cancer cells.
- Mitochondrial Membrane Depolarization : Treatment led to depolarization of the mitochondrial membrane, a hallmark of early apoptotic events.
- Caspase Activation : The activation of caspases (caspase-8 and -9) was observed, indicating involvement of both extrinsic and intrinsic apoptotic pathways in cell death mechanisms .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated notable antioxidant capabilities. Studies have shown that derivatives of this compound can effectively scavenge free radicals such as DPPH and ABTS radicals . The most active derivative exhibited a significant antiradical effect with an IC50 value comparable to established antioxidants.
Summary of Biological Activities
| Activity | Effect | IC50 Values |
|---|---|---|
| Antimicrobial | Fungistatic against Candida albicans | MIC 37 - 124 μg/mL |
| Anticancer | Induces apoptosis in cancer cells | 0.89 - 9.63 µg/mL |
| Antioxidant | Scavenges DPPH and ABTS radicals | Varies by derivative |
Case Studies and Research Findings
Several case studies underscore the biological activities of this compound:
- Antimicrobial Efficacy : A study highlighted the effectiveness of propenylbenzenes against various microbial strains, establishing a basis for further exploration in therapeutic applications .
- Cancer Cell Studies : Research involving multiple cancer cell lines revealed the compound's ability to inhibit cell proliferation significantly while promoting apoptosis through mitochondrial pathways .
- Antioxidant Research : Investigations into the antioxidant properties demonstrated that certain derivatives could match or exceed traditional antioxidants in efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
